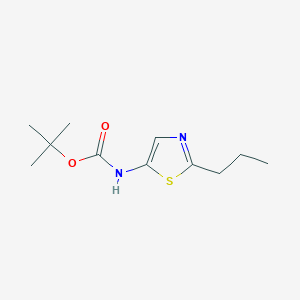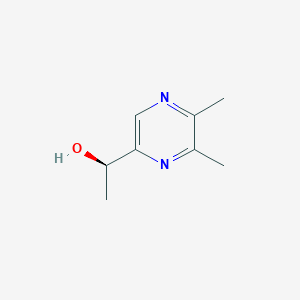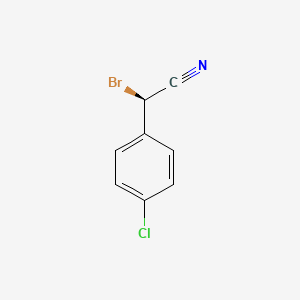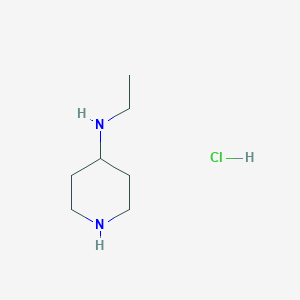![molecular formula C12H15N B13146335 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azabicyclo structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane typically involves cycloaddition reactions. One common method is the intramolecular radical cyclopropanation of aldehydes, which can be catalyzed by copper(I) and secondary amines . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactions, such as [2+2] cycloaddition, to form the bicyclic structure . These methods are designed to be efficient and cost-effective, allowing for large-scale production.
化学反応の分析
Types of Reactions
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic framework.
科学的研究の応用
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.0]hexene: Known for its force-governed chemoselectivity.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A compound with similar structural features but different functional groups.
Uniqueness
6-(2-Methylphenyl)-3-azabicyclo[310]hexane is unique due to its specific azabicyclo structure and the presence of the 2-methylphenyl group
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12/h2-5,10-13H,6-7H2,1H3 |
InChIキー |
LXUUNHSVDPTANI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2C3C2CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)
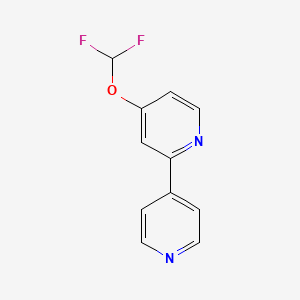
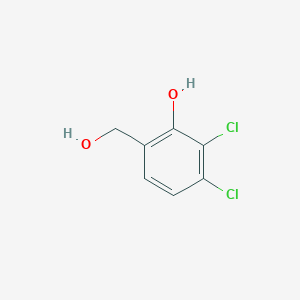
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
